molecular formula C18H19N5O3S3 B10978242 2-({5-[(benzylsulfanyl)methyl]-4-(4-sulfamoylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

2-({5-[(benzylsulfanyl)methyl]-4-(4-sulfamoylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B10978242
M. Wt: 449.6 g/mol
InChI Key: CVCRIJMPNLCVBU-UHFFFAOYSA-N
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Description

2-({4-[4-(AMINOSULFONYL)PHENYL]-5-[(BENZYLSULFANYL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound with a unique structure that includes a triazole ring, a sulfonamide group, and a benzylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[4-(AMINOSULFONYL)PHENYL]-5-[(BENZYLSULFANYL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure consistent quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-({4-[4-(AMINOSULFONYL)PHENYL]-5-[(BENZYLSULFANYL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce the corresponding amine .

Scientific Research Applications

2-({4-[4-(AMINOSULFONYL)PHENYL]-5-[(BENZYLSULFANYL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({4-[4-(AMINOSULFONYL)PHENYL]-5-[(BENZYLSULFANYL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({4-[4-(AMINOSULFONYL)PHENYL]-5-[(BENZYLSULFANYL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H19N5O3S3

Molecular Weight

449.6 g/mol

IUPAC Name

2-[[5-(benzylsulfanylmethyl)-4-(4-sulfamoylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H19N5O3S3/c19-16(24)11-28-18-22-21-17(12-27-10-13-4-2-1-3-5-13)23(18)14-6-8-15(9-7-14)29(20,25)26/h1-9H,10-12H2,(H2,19,24)(H2,20,25,26)

InChI Key

CVCRIJMPNLCVBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC2=NN=C(N2C3=CC=C(C=C3)S(=O)(=O)N)SCC(=O)N

Origin of Product

United States

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